

# Application Notes: Hpk1-IN-17 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), which ultimately attenuates T-cell activation and proliferation.[1][2][4] Furthermore, HPK1 acts as an upstream activator of the JNK/SAPK signaling cascade.[1][2] Due to its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.

This document provides a detailed protocol for an in vitro kinase assay to evaluate inhibitors of HPK1, such as **Hpk1-IN-17**, using the ADP-Glo<sup>™</sup> Kinase Assay technology. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 kinase activity.[1][2][5]

# **HPK1 Signaling Pathway**

The diagram below illustrates the central role of HPK1 in T-cell receptor signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation



event leads to the downregulation of T-cell activation. HPK1 also functions as an upstream kinase in the JNK signaling pathway.



Click to download full resolution via product page

Caption: HPK1 signaling in T-cell activation.

# In Vitro Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

# **Experimental Protocol: HPK1 In Vitro Kinase Assay**



This protocol is designed for a 96-well or 384-well plate format. All samples and controls should be tested in duplicate.

#### Materials and Reagents:

| Reagent                             | Supplier                                      | Notes                                                                               |  |
|-------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------|--|
| Recombinant Human HPK1 (1-346)      | e.g., Promega                                 | GST-tagged, expressed in Sf9 insect cells.[1]                                       |  |
| Myelin Basic Protein (MBP)          | e.g., BPS Bioscience Substrate for HPK1.[1][5 |                                                                                     |  |
| ATP                                 | Promega                                       | Use high-purity, low-ADP ATP.                                                       |  |
| Hpk1-IN-17 or other test inhibitors | Varies                                        | Prepare a stock solution in 100% DMSO.                                              |  |
| ADP-Glo™ Kinase Assay Kit           | Promega                                       | Contains ADP-Glo™ Reagent<br>and Kinase Detection<br>Reagent.                       |  |
| Kinase Assay Buffer (1x)            | See formulation                               | 40 mM Tris-HCl pH 7.5, 20 mM<br>MgCl <sub>2</sub> , 0.1 mg/mL BSA, 50 μM<br>DTT.[2] |  |
| DMSO                                | Sigma-Aldrich                                 | For inhibitor dilution.                                                             |  |
| White, opaque 96 or 384-well plates | Varies                                        | Low-volume plates are recommended for 384-well format.                              |  |

# **Experimental Workflow**

The following diagram outlines the major steps of the HPK1 in vitro kinase assay.





Click to download full resolution via product page

Caption: Workflow for the HPK1 in vitro kinase assay.



## **Step-by-Step Procedure:**

- 1. Preparation of Reagents:
- 1x Kinase Assay Buffer: Prepare the buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, and 50 μM DTT.[2]
- Test Inhibitor (e.g., Hpk1-IN-17): Prepare serial dilutions of the inhibitor. For DMSO-soluble inhibitors, create a 100x stock in 100% DMSO. Then, make intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
- Enzyme Solution: Dilute the recombinant HPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.
- Substrate/ATP Mix: Prepare a mix containing MBP and ATP in 1x Kinase Assay Buffer.
- 2. Kinase Reaction:
- Add 1  $\mu$ L of the test inhibitor dilution or 5% DMSO (for vehicle control) to the wells of a 384-well plate.[2]
- Add 2 μL of the diluted HPK1 enzyme solution to each well.[2]
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix to each well.[2]
- Incubate the plate at room temperature for 60 minutes.
- 3. ADP Detection:
- Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
- Incubate the plate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
- Incubate the plate at room temperature for 30 minutes.



- 4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.

## **Data Presentation**

The inhibitory activity of test compounds is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several known HPK1 inhibitors.



| Inhibitor    | HPK1 IC50 (nM) | Assay Type      | Reference                                                                                        |
|--------------|----------------|-----------------|--------------------------------------------------------------------------------------------------|
| HPK1-IN-7    | 2.6            | In vitro kinase | Immunomart[6]                                                                                    |
| KHK-6        | 20             | In vitro kinase | Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation[4]            |
| GNE-1858     | 1.9            | In vitro kinase | Discovery of Novel HPK1 Inhibitors Through Structure- Based Virtual Screening[7]                 |
| Compound [I] | 0.2            | In vitro kinase | Potent HPK1 inhibitor<br>achieves sustained<br>elevation of IL-2<br>cytokine in vitro[8]         |
| ISR-05       | 24,200         | Radiometric     | Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3] [9] |
| ISR-03       | 43,900         | Radiometric     | Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3] [9] |

## Conclusion

This protocol provides a robust and reliable method for assessing the in vitro activity of **Hpk1-IN-17** and other potential HPK1 inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive and high-throughput-compatible platform for screening and characterizing compounds targeting



HPK1, a key regulator in immuno-oncology. The provided data on known inhibitors can serve as a benchmark for evaluating novel compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HPK1 Kinase Enzyme System [promega.com]
- 2. biofeng.com [biofeng.com]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. HPK1-IN-7 Immunomart [immunomart.org]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Hpk1-IN-17 In Vitro Kinase Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144191#hpk1-in-17-in-vitro-kinase-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com